5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a chloro-substituted benzene ring, a methoxy group, and a sulfonamide group attached to a piperidine moiety, which contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to bind to the active site of carbonic anhydrase enzymes, inhibiting their activity . This interaction could potentially alter cellular pH regulation and disrupt various physiological processes.
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it could impact a variety of physiological processes, including respiration, fluid secretion, ph regulation, and electrolyte transport .
Result of Action
As a potential carbonic anhydrase inhibitor, it could disrupt ph regulation and various other physiological processes at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride and 1-methylpiperidine.
Reaction Conditions: The sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower activation energy and improve selectivity.
Automation: Integrating automated systems for precise control of reaction parameters and monitoring.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonamide group can be reduced to amines.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Acids and Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Amines or alcohols.
Scientific Research Applications
5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antibacterial agent due to its sulfonamide moiety.
Biological Studies: Used in studies to understand the interaction of sulfonamides with biological targets.
Chemical Biology: Employed as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.
Sulfadiazine: Used in combination with other drugs for treating infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific structural features, such as the chloro and methoxy groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)14-9-12(15)3-4-13(14)20-2/h3-4,9,11,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKHUCGXZAVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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